
cis-Cccnu
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Descripción general
Descripción
Cis-Cccnu, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClN3O4 and its molecular weight is 277.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What experimental techniques are most reliable for determining the molecular structure of cis-Cccnu?
To confirm the molecular configuration of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for bond connectivity and stereochemistry) and X-ray crystallography (for absolute stereochemical assignment). For dynamic properties, use molecular dynamics simulations to validate stability under physiological conditions. Ensure reproducibility by cross-referencing results with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy data. Detailed protocols should adhere to standardized reporting guidelines for structural elucidation .
Q. Basic: How can researchers optimize the synthesis of this compound while minimizing isomerization?
Adopt a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor isomer ratios using HPLC or GC-MS at each step. Kinetic studies under controlled conditions (e.g., inert atmosphere) can identify isomerization triggers. Purity validation should include chiral chromatography and melting point analysis to confirm stereochemical integrity .
Q. Basic: What methodologies ensure robust validation of this compound’s biological activity in vitro?
Use dose-response assays (e.g., IC50 determination) with appropriate positive/negative controls. Replicate experiments across ≥3 independent trials to account for biological variability. Include counter-screening against related isoforms to confirm selectivity. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) with error bars representing SEM. Report adherence to ARRIVE guidelines for preclinical studies .
Q. Advanced: How should researchers resolve contradictions in reported pharmacological data for this compound?
Conduct a systematic review with meta-analysis to aggregate data from heterogeneous studies. Stratify results by experimental conditions (e.g., cell lines, assay types) and apply Cochran’s Q test to assess heterogeneity. Use sensitivity analysis to identify outliers. For unresolved discrepancies, design head-to-head comparative studies under standardized protocols, ensuring blinding and randomization .
Q. Advanced: What computational strategies predict this compound’s binding affinity to novel targets?
Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations for binding energy estimation. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For multi-target interactions, apply network pharmacology models to map polypharmacological effects. Cross-validate results with MD simulations (>100 ns trajectories) to assess binding stability .
Q. Basic: Which statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?
For normally distributed data, use ANOVA with post-hoc Tukey tests . For non-parametric data, apply Kruskal-Wallis with Dunn’s correction . Dose-toxicity relationships should be modeled via probit analysis or logistic regression . Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Ensure compliance with FAIR data principles for transparency .
Q. Advanced: How can researchers evaluate this compound’s stability under varying physiological conditions?
Design accelerated stability studies using USP/ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via UHPLC-QTOF-MS and assign structures using fragmentation libraries . For pH-dependent stability, perform kinetic profiling across a pH gradient (2–10). Use Arrhenius equation modeling to extrapolate shelf-life under standard conditions .
Q. Advanced: What experimental frameworks assess this compound’s synergistic effects with existing therapeutics?
Implement combinatorial screening (e.g., checkerboard assays) to calculate combination indices (CI) via the Chou-Talalay method. For in vivo validation, use orthotopic xenograft models with dual-agent dosing. Analyze synergy using Loewe additivity or Bliss independence models . Include pharmacokinetic compatibility studies to rule out metabolic interference .
Q. Basic: How should researchers structure literature reviews to identify gaps in this compound research?
Leverage Boolean search strategies in databases (e.g., PubMed, SciFinder) with terms like “this compound AND (synthesis OR pharmacokinetics)”. Use citation chaining (forward/backward snowballing) to trace seminal studies. Map findings using PRISMA flow diagrams to visualize evidence gaps. Prioritize studies with high Rigor and Reproducibility (R&R) scores .

Q. Advanced: What machine learning approaches improve predictive modeling of this compound’s ADMET properties?
Train QSAR models on curated datasets (e.g., ChEMBL) using random forest or neural networks . Validate with k-fold cross-validation and external test sets. For ADMET prediction, integrate graph convolutional networks (GCNs) to encode molecular graphs. Deploy SHAP (SHapley Additive exPlanations) analysis to interpret feature contributions. Ensure model generalizability via domain adaptation techniques .
Propiedades
Número CAS |
42558-93-0 |
---|---|
Fórmula molecular |
C10H16ClN3O4 |
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16ClN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
Clave InChI |
VGKZBAMIYUHSMU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
42558-94-1 42558-93-0 |
Sinónimos |
cis-acid NSC 153174 NSC 153174, (trans)-isome |
Origen del producto |
United States |
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